![molecular formula C39H39IrN2O2 B2438000 2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium CAS No. 435294-03-4](/img/no-structure.png)

2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

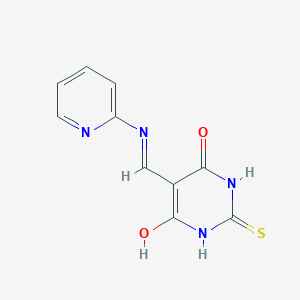

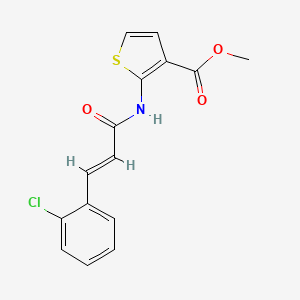

2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium (2,4-DPTI) is a highly versatile organometallic compound that is used in a wide range of scientific research applications. It is an organometallic compound containing an iridium atom coordinated to two isoquinolin-1-yl phenyl groups and two methyl groups. This compound is commercially available in various forms, including aqueous solutions, solid forms, and powder forms. 2,4-DPTI is used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

Antiprotozoal Applications

A study by Guillon et al. (2020) explored the design and synthesis of isoquinoline derivatives, evaluating their in vitro antiprotozoal activity against parasites like Plasmodium falciparum and Trypanosoma brucei brucei. This research highlights the potential of isoquinoline compounds in treating protozoan infections Design, synthesis, and antiprotozoal evaluation of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline, 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline and 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives.

Dental Composite Application

Research by Wu et al. (2006) involved the synthesis of ethylene glycol 3-morpholine-propionate methacrylate for dental composite applications. This study indicates the use of similar compounds in modern dental systems Synthesis and photopolymerization of ethylene glycol 3‐morpholine‐propionate methacrylate for potential dental composite application.

Antimicrobial Activity

Galán et al. (2013) synthesized various isoquinoline derivatives and tested their antimicrobial properties. The study found that many compounds exhibited significant bactericidal activity, indicating the potential of isoquinoline compounds in antimicrobial applications Novel isoquinoline derivatives as antimicrobial agents.

Electroluminescence in Organic Light Emitting Diodes

Nagarajan et al. (2014) synthesized isoquinoline π-conjugated imidazole derivatives and studied their electroluminescence behavior. This research suggests the application of isoquinoline derivatives in the development of organic light emitting diodes (OLEDs) Synthesis, characterisation and electroluminescence behaviour of π-conjugated imidazole–isoquinoline derivatives.

Inorganic Chemistry and Material Science

Elgazwy (2009) worked on synthesizing and characterizing novel palladacycles with isoquinoline derivatives, contributing to inorganic chemistry and material science research Synthesis and characterization of novel five-membered palladacycles.

Photophysical and Electrochemical Applications

Zheng et al. (2019) synthesized iridium(III) complexes with isoquinoline ligands, studying their photophysical properties. These complexes show promise for applications in red-phosphorescent materials, particularly in OLEDs Synthesis and Characterization of High-Efficiency Red Phosphorescent Iridium(III) Complexes with 1-(4-(Trifluoromethyl)phenyl)isoquinoline Ligand.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,4-pentanedione", "isoquinoline", "2-bromobenzene", "tetramethyliridium", "sodium hydride", "dimethylformamide", "chloroform" ], "Reaction": [ "Step 1: Synthesis of 2-(isoquinolin-1-yl)phenyl)acetic acid by reacting isoquinoline with 2-bromobenzene in the presence of sodium hydride and dimethylformamide.", "Step 2: Synthesis of bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium by reacting tetramethyliridium with 2-(isoquinolin-1-yl)phenyl)acetic acid in chloroform.", "Step 3: Synthesis of 2,4-Dioxopentan-3-ide by reacting 2,4-pentanedione with bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium in the presence of a base such as sodium hydride or potassium carbonate." ] } | |

CAS RN |

435294-03-4 |

Product Name |

2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium |

Molecular Formula |

C39H39IrN2O2 |

Molecular Weight |

759.97 |

IUPAC Name |

carbanide;iridium;(E)-4-oxopent-2-en-2-olate;1-phenylisoquinoline |

InChI |

InChI=1S/2C15H10N.C5H8O2.4CH3.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;;;;;/h2*1-7,9-11H;3,6H,1-2H3;4*1H3;/q2*-1;;4*-1;/p-1/b;;4-3+;;;;; |

InChI Key |

FWBDZVCKNRTSCI-UHFFFAOYSA-N |

SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].CC(=CC(=O)C)[O-].C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(methylthio)phenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2437928.png)

![2,5-dimethoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2437934.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-methylmorpholin-4-yl)propyl]but-2-enamide](/img/structure/B2437935.png)

![N-(5-chloro-2-methylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2437937.png)

![N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine](/img/structure/B2437938.png)